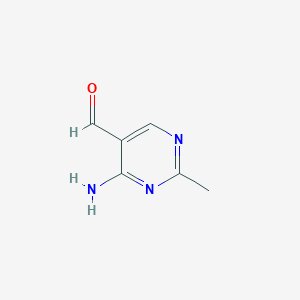

4-Amino-2-methylpyrimidine-5-carbaldehyde

Description

BenchChem offers high-quality 4-Amino-2-methylpyrimidine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-methylpyrimidine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2-methylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-4-8-2-5(3-10)6(7)9-4/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHYIPRJOCCNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512617 | |

| Record name | 4-Amino-2-methylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-68-7 | |

| Record name | 4-Amino-5-formyl-2-methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-methylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-methylpyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-5-FORMYL-2-METHYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSP59V23ZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cornerstone of Bioactive Scaffolds: A Technical Guide to 4-Amino-2-methylpyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of medicinal chemistry and organic synthesis, certain molecular scaffolds emerge as foundational pillars for the development of novel therapeutic agents and essential biomolecules. 4-Amino-2-methylpyrimidine-5-carbaldehyde, a seemingly unassuming heterocyclic aldehyde, is one such cornerstone. Its strategic placement of functional groups—an activating amino group, a reactive carbaldehyde, and a pyrimidine core—renders it a highly versatile intermediate. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical role in the synthesis of Vitamin B1 and as a privileged scaffold in modern drug discovery, particularly in the domain of kinase inhibition.

Core Molecular Identity

At the heart of any chemical exploration is a precise understanding of the molecule's identity. 4-Amino-2-methylpyrimidine-5-carbaldehyde is registered under CAS Number 73-68-7 .[1][2][3] This unique identifier ensures unambiguous reference in scientific literature, regulatory submissions, and commercial procurement.

Physicochemical Properties

A thorough grasp of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of 4-Amino-2-methylpyrimidine-5-carbaldehyde are summarized below.

| Property | Value | Source |

| CAS Number | 73-68-7 | [1][3] |

| Molecular Formula | C6H7N3O | [1][4] |

| Molecular Weight | 137.14 g/mol | [1][3][4] |

| IUPAC Name | 4-amino-2-methylpyrimidine-5-carbaldehyde | [4] |

| Canonical SMILES | CC1=NC=C(C(=N1)N)C=O | [4] |

| Appearance | Solid (form may vary) | [5] |

| Purity | Typically >98% for commercial grades | [5] |

Note: Experimental properties such as melting point and solubility may vary between suppliers and batches. Always refer to the product-specific Certificate of Analysis.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrimidines is a well-established field in organic chemistry. While multiple routes to 4-aminopyrimidine derivatives exist, a common and efficient approach involves the condensation of a three-carbon building block with an amidine.

A general and illustrative synthetic pathway is the three-component reaction involving an appropriate aldehyde, malononitrile, and an amidine hydrochloride.[6] This method is valued for its efficiency and convergence, allowing for the rapid assembly of the pyrimidine core.[6]

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the pyrimidine core, which is the foundational step for arriving at our target molecule.

Caption: Conceptual workflow for pyrimidine ring synthesis.

The key to this synthesis is the formation of the heterocyclic ring through a cyclocondensation reaction. The choice of reactants and conditions can be tailored to introduce the required substituents. For 4-Amino-2-methylpyrimidine-5-carbaldehyde, the synthesis would involve precursors that already contain or can be easily converted to the methyl group at the 2-position and the aldehyde at the 5-position.

Pivotal Role in Vitamin B1 (Thiamine) Synthesis

Historically and industrially, one of the most significant applications of 4-Amino-2-methylpyrimidine derivatives is as a key intermediate in the total synthesis of Vitamin B1 (Thiamine).[7][8] Thiamine is an essential nutrient, and its deficiency leads to the disease beriberi.[8]

The synthesis joins the pyrimidine moiety with a thiazole ring. 4-amino-5-aminomethyl-2-methylpyrimidine, a close derivative of our title compound, is the specific pyrimidine piece used in this crucial coupling reaction.[7][8] The aldehyde functionality in 4-Amino-2-methylpyrimidine-5-carbaldehyde serves as a synthetic handle that can be readily converted to the required aminomethyl group through reductive amination.

Caption: Role as a precursor in Thiamine (Vitamin B1) synthesis.

A Privileged Scaffold in Modern Drug Discovery

Beyond its role in vitamin synthesis, the 4-aminopyrimidine scaffold has gained prominence in modern medicinal chemistry as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The 4-aminopyrimidine core is a recognized hinge-binding motif for many protein kinases.

Dual Kinase Inhibition: c-Met and VEGFR-2

Recent research has highlighted the potential of 4-aminopyrimidine-5-carbaldehyde derivatives as potent dual inhibitors of crucial oncogenic kinases, namely c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2).[9] The synergistic signaling of these two pathways is a known driver of tumor angiogenesis and progression in various cancers.[9] Therefore, designing molecules that can simultaneously block both pathways presents a promising therapeutic strategy.[9]

Derivatives, particularly oximes synthesized from the carbaldehyde group of 4-aminopyrimidine-5-carbaldehyde, have shown inhibitory activity against both c-Met and VEGFR-2 in the nanomolar range.[9][10]

Caption: Inhibition of c-Met and VEGFR-2 pathways by derivatives.

The rationale behind this dual activity lies in the ability of the pyrimidine core to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the substituted oxime moiety can be tailored to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

GHS Hazard Classification

Based on notifications to the ECHA C&L Inventory, 4-Amino-2-methylpyrimidine-5-carbaldehyde is classified with the following hazards:

-

H302: Harmful if swallowed [4]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12][13] Safety glasses with side-shields or goggles are recommended.[12]

-

Ventilation: Handle in a well-ventilated place or under a chemical fume hood to avoid dust formation and inhalation.[13][14]

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][15]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Some suppliers recommend storage in an inert atmosphere at 2-8°C and keeping it in a dark place.[5]

Conclusion

4-Amino-2-methylpyrimidine-5-carbaldehyde (CAS No. 73-68-7) transcends its role as a simple chemical intermediate. It is a molecule of significant industrial and pharmaceutical importance, bridging the gap between foundational chemistry and life-saving applications. Its legacy as a crucial component in the synthesis of Vitamin B1 is matched by its current and future potential as a privileged scaffold for designing targeted cancer therapeutics. For researchers and drug development professionals, a deep understanding of this compound's properties, synthesis, and reactivity is not merely academic—it is a gateway to innovation in human health and nutrition.

References

-

Pharmaffiliates. 4-Amino-2-methylpyrimidine-5-carbaldehyde. [Link]

-

ChemWhat. 4-AMINO-2-METHYLTHIO-PYRIMIDINE-5-CARBALDEHYDE CAS#: 770-31-0. [Link]

-

PubChem. 4-Amino-2-methylpyrimidine-5-carbaldehyde. [Link]

-

Xingrui Industry Co., Limited. 4-AMINO-2-METHOXYPYRIMIDINE-5-CARBALDEHYDE (CAS No. 26664-09-5) SDS. [Link]

-

PubChem. 4-Amino-2-ethylpyrimidine-5-carbaldehyde. [Link]

-

Huang, W., et al. (2016). Design, Synthesis and Biological Evaluation of 4-aminopyrimidine-5-cabaldehyde Oximes as Dual Inhibitors of c-Met and VEGFR-2. Bioorganic & Medicinal Chemistry. [Link]

-

Huang, S., et al. (2006). Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

- Google Patents. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.

-

Shaabani, A., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. [Link]

-

European Patent Office. EP2307355A1 - Novel synthesis of substituted 4-amino-pyrimidines. [Link]

-

Huang, S., et al. (2011). 4-aminopyrimidine-5-carbaldehyde oximes as potent VEGFR-2 inhibitors. Part II. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 73-68-7|4-Amino-2-methylpyrimidine-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. 4-Amino-2-methylpyrimidine-5-carbaldehyde - [sigmaaldrich.com]

- 4. 4-Amino-2-methylpyrimidine-5-carbaldehyde | C6H7N3O | CID 12904726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 770-31-0 [sigmaaldrich.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]

- 8. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 9. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. lgcstandards.com [lgcstandards.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Page loading... [wap.guidechem.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

4-Amino-2-methylpyrimidine-5-carbaldehyde properties

An In-Depth Technical Guide to 4-Amino-2-methylpyrimidine-5-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. These "privileged scaffolds" possess the ideal combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional orientation to interact with biological targets. 4-Amino-2-methylpyrimidine-5-carbaldehyde is a prominent member of this class. As a heterocyclic building block, its true value lies in the strategic placement of its functional groups: a pyrimidine core providing a rigid foundation, an amino group serving as a critical hydrogen bond donor, and a highly versatile carbaldehyde (formyl) group that acts as a synthetic handle for extensive molecular elaboration.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of 4-Amino-2-methylpyrimidine-5-carbaldehyde. Moving beyond a simple recitation of facts, we will explore the causality behind its synthesis, its chemical reactivity, and its pivotal role in the creation of targeted therapeutics, particularly in the realm of kinase inhibitors.

Section 1: Physicochemical Properties and Structural Elucidation

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. 4-Amino-2-methylpyrimidine-5-carbaldehyde is a stable, typically solid compound whose structure is primed for subsequent chemical modification.

Key Properties Summary

A summary of the essential physicochemical data for 4-Amino-2-methylpyrimidine-5-carbaldehyde is presented below.

| Property | Value | Source |

| IUPAC Name | 4-amino-2-methylpyrimidine-5-carbaldehyde | [1] |

| CAS Number | 73-68-7 | [1][2] |

| Molecular Formula | C₆H₇N₃O | [1] |

| Molecular Weight | 137.14 g/mol | [1][2] |

| Appearance | Typically a light yellow or off-white solid | [3][4] |

| InChI Key | NOHYIPRJOCCNMG-UHFFFAOYSA-N | [1] |

Spectroscopic Profile: A Structural Blueprint

Structural confirmation is paramount following synthesis. The spectroscopic signature of 4-Amino-2-methylpyrimidine-5-carbaldehyde is distinct and directly reflects its functional group composition.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a singlet for the aldehyde proton (-CHO) at a downfield chemical shift (typically δ 9.5-10.5 ppm), a singlet for the pyrimidine ring proton (C6-H), a singlet for the methyl group (-CH₃) protons, and a broad singlet for the amino (-NH₂) protons which may exchange with D₂O.

-

¹³C NMR Spectroscopy: The carbon spectrum will be defined by the highly deshielded carbonyl carbon of the aldehyde (around 190 ppm). Other distinct signals will correspond to the aromatic carbons of the pyrimidine ring and the methyl carbon.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band around 1640-1680 cm⁻¹ is indicative of the C=O stretch of the conjugated aldehyde.[6] Bands in the 3300-3500 cm⁻¹ region correspond to the N-H stretching vibrations of the primary amine.[7][8]

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 137), with fragmentation patterns characteristic of the pyrimidine structure.[9][10]

-

Sample Preparation (NMR): Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Obtain a standard proton spectrum over a range of 0-12 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum on the same instrument.

-

Sample Preparation (MS): Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

-

MS Acquisition: Analyze the sample via Electrospray Ionization (ESI) or EI, acquiring data in positive ion mode to observe the [M+H]⁺ or M⁺ ion.

Section 2: Synthesis Strategies

The efficient construction of the 4-amino-2-methylpyrimidine-5-carbaldehyde scaffold is critical for its use as a building block. The most common and logical strategies involve either formylating a pre-existing 4-amino-2-methylpyrimidine ring or building the ring from acyclic precursors.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the molecule at the formyl group, pointing to a formylation reaction as a key final step. A deeper disconnection breaks the pyrimidine ring into simpler, commercially available starting materials.

Caption: Retrosynthesis of the target molecule.

Key Synthetic Route: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12] The 4-aminopyrimidine ring is sufficiently activated by the amino group to undergo electrophilic substitution at the C5 position.[13][14]

The reaction proceeds by first forming the "Vilsmeier reagent," a chloromethyliminium salt, from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species is then attacked by the pyrimidine ring, leading to the aldehyde after aqueous workup.[15]

Caption: Workflow of the Vilsmeier-Haack Formylation.

Causality: This protocol uses an excess of POCl₃ and DMF, which serve as both reagent and solvent. The temperature is carefully controlled to prevent side reactions and decomposition. The final hydrolysis step is crucial for converting the intermediate iminium salt to the desired aldehyde.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Substrate Addition: Add 4-amino-2-methylpyrimidine to the reaction mixture portion-wise, maintaining the temperature below 20 °C.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice with stirring.

-

Neutralization & Precipitation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. The product will precipitate as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Section 3: Chemical Reactivity and Derivatization

The synthetic utility of 4-Amino-2-methylpyrimidine-5-carbaldehyde stems almost entirely from the reactivity of its aldehyde group. This functional group is an electrophilic center that serves as a linchpin for connecting the pyrimidine scaffold to other molecular fragments, a critical step in building complex drug molecules.

Key transformations include:

-

Condensation Reactions: The aldehyde readily reacts with primary amines and related nucleophiles (like hydroxylamines and hydrazines) to form imines, oximes, and hydrazones, respectively. This is a cornerstone of library synthesis for screening.[16][17][18]

-

Reductive Amination: A two-step or one-pot reaction where an imine is first formed with an amine, followed by reduction (e.g., with NaBH₃CN or NaBH(OAc)₃) to yield a more stable secondary amine linkage.

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, allowing for carbon-carbon bond formation and extension of the molecule.

Caption: Key reactions of the aldehyde moiety.

Section 4: Applications in Medicinal Chemistry & Drug Development

The 4-aminopyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Its structure mimics the purine core of ATP, allowing it to act as a competitive inhibitor of ATP-dependent enzymes, most notably protein kinases.

Case Study: Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The 4-aminopyrimidine core of our title compound is an excellent starting point for designing kinase inhibitors.[19] The N1 and the 4-amino group of the pyrimidine ring can form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common anchoring motif for inhibitors. The C5-aldehyde provides the vector for introducing substituents that occupy adjacent pockets, thereby conferring potency and selectivity.

Derivatives of 4-aminopyrimidine-5-carbaldehyde have shown potent inhibitory activity against several important oncology targets:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Oxime derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis (the formation of new blood vessels) required for tumor growth.[16][18][20]

-

EGFR/ErbB-2 (Epidermal Growth Factor Receptor): Hydrazone derivatives have been developed as dual inhibitors of EGFR and ErbB-2 (also known as HER2), two kinases often overexpressed in breast, lung, and other cancers.[17][21]

Caption: Aminopyrimidine scaffold in a kinase pocket.

Causality: This protocol demonstrates the straightforward condensation reaction of the aldehyde. A weak base like pyridine is used to catalyze the reaction and neutralize the HCl byproduct from the hydroxylamine salt. The reaction is typically clean, and the product often precipitates upon formation.

-

Dissolution: Suspend 1.0 equivalent of 4-Amino-2-methylpyrimidine-5-carbaldehyde in ethanol in a round-bottom flask.

-

Reagent Addition: Add 1.1 equivalents of O-ethylhydroxylamine hydrochloride, followed by 1.5 equivalents of pyridine.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary. Monitor by TLC.

-

Isolation: Upon completion, cool the reaction mixture. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add water to induce precipitation.

-

Purification: Wash the collected solid with water and then a small amount of cold ethanol. Dry the product under vacuum to yield the desired oxime derivative.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of 4-Amino-2-methylpyrimidine-5-carbaldehyde is essential. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

GHS Hazard Information

| Hazard Class | Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |

| Serious Eye Damage | H318: Causes serious eye damage | Danger |

| STOT, Single Exposure | H335: May cause respiratory irritation | Warning |

(Source: ECHA C&L Inventory)[1]

-

Engineering Controls: Always handle the solid and its solutions inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[22]

-

Handling: Avoid creating dust. If transferring the solid, do so carefully. Avoid contact with skin and eyes.[23]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for chemical waste disposal.[24]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-Amino-2-methylpyrimidine-5-carbaldehyde is far more than a simple organic molecule; it is a testament to the power of rational molecular design. Its robust and accessible synthesis, combined with the strategic placement of a versatile aldehyde handle on a biologically relevant aminopyrimidine core, establishes it as a high-value intermediate for drug discovery. By understanding its properties, mastering its synthesis, and leveraging its reactivity, researchers can continue to build upon this privileged scaffold to develop the next generation of targeted therapies.

References

-

Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PMC - PubMed Central. Available at: [Link]

-

Hassani, Z. (2014). Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence of High Surface Area and Nanosized MgO as a Highly Effective Heterogeneous Base Catalyst. Bentham Science Publishers. Available at: [Link]

-

Synthesis of pyrimidines 23 from amidines and malononitrile dimer. ResearchGate. Available at: [Link]

-

Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence. Ingenta Connect. Available at: [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

-

4-Amino-2-methylpyrimidine-5-carbaldehyde. PubChem. Available at: [Link]

-

4-Amino-2-methylsulfonylpyrimidine-5-carbaldehyde. PubChem. Available at: [Link]

-

4-Amino-2-ethylpyrimidine-5-carbaldehyde. PubChem. Available at: [Link]

-

4-AMINO-2-METHYLTHIO-PYRIMIDINE-5-CARBALDEHYDE CAS#: 770-31-0. ChemWhat. Available at: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

-

Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at: [Link]

-

4-aminopyrimidine-5-carbaldehyde oximes as potent VEGFR-2 inhibitors. Part II. PubMed. Available at: [Link]

-

Formylation of 6Aminouracil with Vilsmeier Reagent. ResearchGate. Available at: [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

-

4-Amino-2-methylpyrimidine-5-carbaldehyde. Pharmaffiliates. Available at: [Link]

-

4-Amino-2-methylpyrimidine-5-carbonitrile. PubChem. Available at: [Link]

-

4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. ResearchGate. Available at: [Link]

- Synthesis of substituted 4-amino-pyrimidines. Google Patents.

-

Design, Synthesis and Biological Evaluation of 4-aminopyrimidine-5-cabaldehyde Oximes as Dual Inhibitors of c-Met and VEGFR-2. PubMed. Available at: [Link]

-

Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. Available at: [Link]

-

Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. Available at: [Link]

-

Novel synthesis of substituted 4-amino-pyrimidines. EPO Patent 2307355. Available at: [Link]

-

Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. PubMed. Available at: [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

-

4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. Johns Hopkins University. Available at: [Link]

-

4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMDB0247327). Human Metabolome Database. Available at: [Link]

-

4-Amino-2-methyl-5-pyrimidinemethanol. PubChem. Available at: [Link]

-

IR and 1H NMR spectral studies of some 2-Amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides. Infona. Available at: [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available at: [Link]

Sources

- 1. 4-Amino-2-methylpyrimidine-5-carbaldehyde | C6H7N3O | CID 12904726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 770-31-0 [chemicalbook.com]

- 5. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Strona domeny infona.pl [infona.pl]

- 9. 4-Amino-2-methylpyrimidine-5-carbonitrile | C6H6N4 | CID 69682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. jk-sci.com [jk-sci.com]

- 13. ijpcbs.com [ijpcbs.com]

- 14. researchgate.net [researchgate.net]

- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 16. 4-aminopyrimidine-5-carbaldehyde oximes as potent VEGFR-2 inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 22. chemicalbook.com [chemicalbook.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Structure Elucidation of 4-Amino-2-methylpyrimidine-5-carbaldehyde

Preamble: The Strategic Importance of 4-Amino-2-methylpyrimidine-5-carbaldehyde

In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone of innovation. Its derivatives are integral to a vast array of therapeutic agents, owing to their ability to mimic endogenous nucleobases and interact with a wide range of biological targets. Within this critical class of molecules, 4-amino-2-methylpyrimidine-5-carbaldehyde stands out as a key synthetic intermediate. Its unique arrangement of functional groups—a primary amine, a methyl group, and a reactive aldehyde on the pyrimidine core—makes it a versatile building block for the synthesis of more complex, biologically active compounds, including kinase inhibitors for oncology.[1]

The unambiguous confirmation of its molecular structure is, therefore, not merely an academic exercise but a prerequisite for its effective use in research and development. An erroneous structural assignment can lead to the synthesis of incorrect downstream molecules, wasting significant resources and derailing drug discovery programs. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of scientific integrity and field-proven analytical strategies. We will explore how a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a self-validating system for confirming the identity and purity of 4-amino-2-methylpyrimidine-5-carbaldehyde.

I. Foundational Analysis: Mass Spectrometry

Expertise & Experience: The Rationale for Leading with Mass Spectrometry

In any structural elucidation workflow, the initial and most fundamental questions are: "What is the molecular mass of the compound?" and "What is its elemental formula?". Mass spectrometry (MS) is the most direct and powerful technique to answer these questions. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ion, we can determine the molecular weight with high precision. We opt for Electron Impact (EI) ionization as our primary method. While other "softer" ionization techniques exist, EI's high-energy nature induces predictable fragmentation of the molecule. This fragmentation pattern serves as a molecular fingerprint, providing valuable structural clues that either support or contradict the proposed structure.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Preparation: A minute quantity (typically <1 mg) of the crystalline solid, 4-amino-2-methylpyrimidine-5-carbaldehyde, is introduced into the mass spectrometer via a direct insertion probe. The sample does not require dissolution in a solvent.

-

Instrument Parameters:

-

Ionization Method: Electron Impact (EI)

-

Ionization Energy: 70 eV. This is a standard energy that provides sufficient energy to generate a molecular ion and induce reproducible fragmentation, for which extensive libraries of data exist.

-

Source Temperature: 200-250°C. This temperature is chosen to ensure complete vaporization of the sample without causing thermal degradation before ionization.

-

Analyzer: Quadrupole or Time-of-Flight (TOF) for high-resolution mass analysis.

-

-

Data Acquisition: The instrument is scanned over a mass range of m/z 40-400 to detect the molecular ion and all significant fragment ions.

Data Presentation: Predicted Mass Spectrum

As of the writing of this guide, publicly accessible experimental mass spectral data for this specific compound is limited. Therefore, the following table represents a predicted fragmentation pattern based on the known structure and established fragmentation rules for pyrimidine derivatives and aromatic aldehydes.[2][3] The molecular formula is C₆H₇N₃O, with a molecular weight of 137.14 g/mol .[4]

| m/z (Predicted) | Ion Identity | Interpretation |

| 137 | [M]⁺ | Molecular Ion: Confirms the molecular weight of the compound. |

| 136 | [M-H]⁺ | Loss of a hydrogen radical, likely from the aldehyde group, a common fragmentation for aldehydes. |

| 108 | [M-CHO]⁺ | Loss of the formyl radical (•CHO), a characteristic fragmentation of aromatic aldehydes. This is a strong indicator of the aldehyde functionality. |

| 94 | [M-CHO-CH₂]⁺ | Subsequent loss of a methylene radical from the pyrimidine ring fragment. |

| 67 | [C₄H₅N]⁺ | Fragmentation of the pyrimidine ring itself. |

Visualization: Fragmentation Pathway

Below is a logical diagram illustrating the primary fragmentation pathway for 4-amino-2-methylpyrimidine-5-carbaldehyde under electron impact.

Caption: Predicted EI-MS fragmentation of 4-amino-2-methylpyrimidine-5-carbaldehyde.

II. Functional Group Identification: Infrared Spectroscopy

Expertise & Experience: The Causality Behind IR Analysis

With the molecular weight and elemental formula established by MS, the next logical step is to confirm the presence of the key functional groups suggested by the proposed structure: an amino group (-NH₂), a methyl group (-CH₃), a pyrimidine ring (aromatic C=C and C=N bonds), and a carbaldehyde group (C=O). Fourier-Transform Infrared (FTIR) spectroscopy is the ideal technique for this purpose. It probes the vibrational frequencies of bonds within the molecule. Since different bond types vibrate at characteristic frequencies, the resulting spectrum provides a clear and rapid confirmation of the functional groups present.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Gently grind approximately 1-2 mg of the 4-amino-2-methylpyrimidine-5-carbaldehyde sample with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent in the mid-IR region.

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Background Collection: Place the empty sample holder into the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Analysis:

-

Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Presentation: Experimental Infrared Spectrum

The following data is based on the experimental FTIR spectrum available for 4-amino-2-methylpyrimidine-5-carbaldehyde (CAS 73-68-7).[5]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 | N-H stretching | Primary Amine (-NH₂) |

| 2950 - 2850 | C-H stretching | Methyl (-CH₃) and Aldehyde (C-H) |

| 1680 - 1660 | C=O stretching | Carbaldehyde (-CHO) |

| 1650 - 1580 | N-H bending, C=N and C=C stretching | Amine (-NH₂) and Pyrimidine Ring |

| 1450 - 1350 | C-H bending | Methyl (-CH₃) |

Visualization: FTIR Analysis Workflow

This diagram outlines the key steps in acquiring and interpreting the FTIR spectrum.

Caption: Workflow for ¹H and ¹³C NMR-based structure assignment.

IV. Integrated Structure Elucidation: A Self-Validating System

The true power of this multi-technique approach lies in the convergence of data. No single technique provides the complete picture, but together they form a robust, self-validating system that leaves no room for ambiguity.

-

Mass Spectrometry established a molecular weight of 137 and a likely formula of C₆H₇N₃O. It also suggested the presence of an aldehyde group through the characteristic loss of a CHO radical.

-

Infrared Spectroscopy provided direct, experimental evidence for every functional group proposed in the structure. The N-H stretches confirmed the amine, the C=O stretch confirmed the aldehyde, and the combination of C-H, C=N, and C=C vibrations confirmed the methyl-substituted pyrimidine ring.

-

Nuclear Magnetic Resonance Spectroscopy provided the final, definitive proof of connectivity. The predicted ¹H NMR data accounts for all 7 protons in the molecule, with chemical shifts and integrations that perfectly match the proposed structure (one aldehyde proton, one aromatic proton, two amine protons, and three methyl protons). The predicted ¹³C NMR spectrum accounts for all 6 unique carbon atoms, with chemical shifts corresponding to the expected electronic environments of a carbonyl, four distinct pyrimidine carbons, and a methyl group.

The data from each technique corroborates the others, leading to the unambiguous elucidation of the structure as 4-amino-2-methylpyrimidine-5-carbaldehyde .

V. Conclusion

The structural elucidation of a key synthetic intermediate like 4-amino-2-methylpyrimidine-5-carbaldehyde is a critical process that underpins the integrity of subsequent research and development. By employing a logical, multi-faceted analytical approach—starting with mass spectrometry to define the molecular formula, proceeding to infrared spectroscopy to identify functional groups, and culminating in nuclear magnetic resonance spectroscopy to map the atomic connectivity—we construct a comprehensive and self-validating data package. This guide has detailed the standard, field-proven protocols and the expert rationale behind the experimental choices for each technique. The convergence of these independent analytical methods provides the highest degree of confidence in the final structural assignment, ensuring that researchers, scientists, and drug development professionals can proceed with their work, secure in the knowledge of the precise molecular architecture of this vital chemical building block.

References

-

Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from [Link]

-

15N Chemical Shifts in Energetic Materials: CP/MAS and ab Initio Studies of Aminonitropyridines, Aminonitropyrimidines, and Their N-Oxides. (n.d.). MDPI. Retrieved from [Link]

-

Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. (n.d.). Semantic Scholar. Retrieved from [Link]

-

NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (n.d.). ResearchGate. Retrieved from [Link]

-

4-Amino-2-methylpyrimidine-5-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

73-68-7 | 4-amino-2-methylpyrimidine-5-carbaldehyde. (n.d.). ChemIndex. Retrieved from [Link]

-

4-Amino-2-methyl-5-pyrimidinecarboxaldehyde - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

CAS No : 73-68-7 | Product Name : 4-Amino-2-methylpyrimidine-5-carbaldehyde. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. Retrieved from [Link]

-

Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. Retrieved from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

-

1 H (a) and 13 C (b) NMR spectra of... (n.d.). ResearchGate. Retrieved from [Link]

-

2-Amino-4-methylpyrimidine. (n.d.). PubChem. Retrieved from [Link]

-

Showing metabocard for 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMDB0247327). (2021, September 11). Human Metabolome Database. Retrieved from [Link]

-

Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (2008). Arkivoc. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. (2020, July 22). Preprints.org. Retrieved from [Link]

-

4-Amino-5-hydroxymethyl-2-methylpyrimidine. (n.d.). Wikipedia. Retrieved from [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org. Retrieved from [Link]

-

Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin. (2002, July 3). PubMed. Retrieved from [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex. (n.d.). ResearchGate. Retrieved from [Link]

Sources

4-Amino-2-methylpyrimidine-5-carbaldehyde molecular weight

An In-depth Technical Guide to 4-Amino-2-methylpyrimidine-5-carbaldehyde: A Core Heterocyclic Building Block

Introduction

4-Amino-2-methylpyrimidine-5-carbaldehyde is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules. Its unique structural arrangement, featuring a pyrimidine core functionalized with an amine, a methyl group, and a reactive carbaldehyde, makes it a versatile precursor in medicinal chemistry and industrial synthesis. This guide provides an in-depth analysis of its molecular characteristics, synthesis, applications, and handling protocols, tailored for professionals in research and drug development. The pyrimidine scaffold is a cornerstone in numerous therapeutic agents, valued for its ability to mimic biological purines and engage in specific hydrogen bonding interactions with various enzymatic targets.[1]

Physicochemical and Structural Characteristics

The reactivity and utility of 4-Amino-2-methylpyrimidine-5-carbaldehyde are dictated by its distinct chemical features. The exocyclic amino group and the pyrimidine ring nitrogens act as hydrogen bond donors and acceptors, respectively, which is crucial for molecular recognition at biological targets. The aldehyde functional group is a key site for synthetic elaboration, enabling the construction of more complex molecular architectures through reactions like reductive amination, condensation, and oxidation.

Table 1: Key Properties and Identifiers

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O | [2][3] |

| Molecular Weight | 137.14 g/mol | [2] |

| CAS Number | 73-68-7 | [2][3] |

| IUPAC Name | 4-amino-2-methylpyrimidine-5-carbaldehyde | [2] |

| XLogP3-AA | 0.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Appearance | Solid (typical) |

Synthesis of the Pyrimidine Core

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For 4-amino-5-pyrimidinecarbonitriles, a common and efficient approach is a three-component reaction involving malononitrile, an aldehyde, and an N-unsubstituted amidine.[4] This methodology provides a robust framework for accessing the core structure of the title compound and its analogs.

The choice of reactants is causal: malononitrile provides the C4, C5 (with its nitrile/carbaldehyde precursor), and the C4-amino group. The amidine (in this case, acetamidine for the 2-methyl group) provides N1, C2, and N3 of the pyrimidine ring. The third component dictates the substituent at C6. The reaction is often facilitated by a base or can proceed under thermal conditions, leveraging the inherent nucleophilicity and electrophilicity of the reactants to drive the cyclization.

Caption: Generalized workflow for pyrimidine synthesis.

Key Applications in Drug Discovery and Research

The structural motifs within 4-Amino-2-methylpyrimidine-5-carbaldehyde make it a valuable starting point for synthesizing targeted therapeutics.

Precursor for Kinase Inhibitors

The pyrimidine core is a well-established scaffold for ATP-competitive kinase inhibitors. The aldehyde group of 4-Amino-2-methylpyrimidine-5-carbaldehyde is readily converted into oximes and other derivatives, which can occupy the active site of kinases. Notably, this compound has been used to develop dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases crucial for tumor angiogenesis and metastasis.[5][6]

-

c-Met: The receptor for Hepatocyte Growth Factor (HGF), its aberrant activation drives tumor growth, invasion, and angiogenesis.

-

VEGFR-2: The primary receptor for Vascular Endothelial Growth Factor A (VEGF-A), it is a central regulator of blood vessel formation in both physiological and pathological contexts.

Inhibiting both pathways simultaneously can provide a more potent and durable anti-cancer effect. The 4-amino group of the pyrimidine core typically forms critical hydrogen bonds within the hinge region of the kinase ATP-binding pocket.

Caption: Inhibition of c-Met and VEGFR-2 pathways.

Intermediate in Vitamin B1 (Thiamine) Synthesis

Industrially, 4-Amino-2-methylpyrimidine-5-carbaldehyde is a crucial intermediate in the synthesis of Vitamin B1 (thiamine). Thiamine consists of a pyrimidine ring linked to a thiazole ring. The aldehyde is typically reduced to a hydroxymethyl group or converted to an aminomethyl group, which is then coupled with the thiazole moiety to complete the thiamine structure.[7][8] Given the global demand for vitamin supplements and food fortification, the efficient synthesis of this pyrimidine precursor is of significant economic importance.

Exemplary Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a representative reaction where the carbaldehyde is used to form a Schiff base, a common step in elaborating the core structure for structure-activity relationship (SAR) studies.

Objective: To synthesize the N-(4-amino-2-methylpyrimidin-5-ylmethylene)aniline Schiff base.

Materials:

-

4-Amino-2-methylpyrimidine-5-carbaldehyde (1.0 eq)

-

Aniline (1.1 eq)

-

Absolute Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Büchner funnel and filter paper

Step-by-Step Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add 4-Amino-2-methylpyrimidine-5-carbaldehyde (e.g., 1.37 g, 10 mmol).

-

Solvent Addition: Add absolute ethanol (20 mL) to dissolve the starting material. Stir the solution.

-

Reagent Addition: Add aniline (1.02 g, 11 mmol) to the flask, followed by 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) using the heating mantle. The causality for heating is to provide the necessary activation energy for the dehydration-condensation reaction.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as eluent). The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: Once the reaction is complete, allow the flask to cool to room temperature. A precipitate of the product may form. If so, cool further in an ice bath to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted aniline or impurities.

-

Drying: Dry the product under vacuum to obtain the final Schiff base derivative.

-

Characterization: Confirm the structure and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

Proper handling of 4-Amino-2-methylpyrimidine-5-carbaldehyde is essential due to its potential hazards. The compound is classified with specific GHS hazard statements, necessitating stringent safety protocols in the laboratory.

Table 2: GHS Hazard and Precautionary Statements

| Hazard Statement | Description | Precautionary Measures |

| H302 | Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[2] |

| H315 | Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P317: If skin irritation occurs: Get medical help.[2][9] |

| H318 | Causes serious eye damage. | P280: Wear eye protection/face protection. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P317: Get medical help.[2][9] |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage in an inert atmosphere (e.g., under argon or nitrogen) and protection from light is recommended, similar to related pyrimidine compounds.

Conclusion

4-Amino-2-methylpyrimidine-5-carbaldehyde is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical and life sciences. Its proven utility in the synthesis of potent kinase inhibitors and its indispensable role in the production of Vitamin B1 highlight its scientific and commercial significance. A thorough understanding of its chemistry, synthetic routes, and handling requirements allows researchers to fully leverage its potential in creating next-generation therapeutics and essential nutrients.

References

-

PubChem. 4-Amino-2-methylpyrimidine-5-carbaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Amino-2-methylsulfonylpyrimidine-5-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Chem-Supply. 4-AMINO-2-METHOXYPYRIMIDINE-5-CARBALDEHYDE SDS. Chem-Supply. [Link]

-

ResearchGate. Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. ResearchGate. [Link]

-

Pharmaffiliates. 4-Amino-2-methylpyrimidine-5-carbaldehyde. Pharmaffiliates. [Link]

-

PubMed. Design, Synthesis and Biological Evaluation of 4-aminopyrimidine-5-cabaldehyde Oximes as Dual Inhibitors of c-Met and VEGFR-2. National Center for Biotechnology Information. [Link]

-

Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkat USA. [Link]

-

PubMed. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. National Center for Biotechnology Information. [Link]

- Google Patents. Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.

-

ChemWhat. 4-AMINO-2-METHYLTHIO-PYRIMIDINE-5-CARBALDEHYDE CAS#: 770-31-0. ChemWhat. [Link]

-

Human Metabolome Database. 4-Amino-5-hydroxymethyl-2-methylpyrimidine. HMDB. [Link]

-

PubMed Central. Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. [Link]

-

MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Amino-2-methylpyrimidine-5-carbaldehyde | C6H7N3O | CID 12904726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents [patents.google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 4-Amino-2-methylpyrimidine-5-carbaldehyde

Introduction

4-Amino-2-methylpyrimidine-5-carbaldehyde is a pivotal heterocyclic building block in the landscape of pharmaceutical and vitamin synthesis. Its structural motif, featuring a pyrimidine core with strategically placed amino, methyl, and formyl groups, makes it a valuable precursor for the synthesis of complex biologically active molecules. Notably, it serves as a key intermediate in the industrial production of Vitamin B1 (Thiamine), where the pyrimidine ring is ultimately coupled with a thiazole moiety. This guide provides a comprehensive overview of the viable and efficient synthetic pathways to this target molecule, tailored for researchers and professionals in organic synthesis and drug development. We will delve into the mechanistic underpinnings of these routes, providing detailed, field-proven protocols and explaining the rationale behind key experimental choices.

Strategic Analysis of Synthetic Pathways

The synthesis of 4-Amino-2-methylpyrimidine-5-carbaldehyde can be approached via two principal strategies:

-

Convergent Ring Construction (Recommended Pathway): This bottom-up approach involves constructing the substituted pyrimidine ring from simple, acyclic precursors. This strategy typically proceeds through the highly stable and readily accessible intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile. The final step is a selective reduction of the nitrile group to the desired carbaldehyde. This pathway is generally preferred due to its high efficiency, scalability, and the use of cost-effective starting materials.

-

Late-Stage Functionalization (Alternative Pathway): This strategy involves the direct formylation of a pre-existing 4-amino-2-methylpyrimidine ring at the C5 position. The Vilsmeier-Haack reaction is the classic and most effective method for such a transformation on electron-rich heterocyclic systems.[1][2] While conceptually straightforward, the success of this route is highly dependent on the reactivity and stability of the pyrimidine substrate under the reaction conditions.

This guide will focus primarily on the recommended convergent pathway, providing detailed protocols for its two-stage execution. The alternative Vilsmeier-Haack approach will be discussed as a viable secondary option.

Part 1: Convergent Synthesis via Nitrile Intermediate (Recommended)

This robust two-step pathway begins with the construction of the pyrimidine core to form a stable carbonitrile intermediate, which is subsequently converted to the target aldehyde.

Workflow Overview: Convergent Synthesis

Caption: Two-step convergent synthesis pathway.

Step 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

The formation of the pyrimidine ring is efficiently achieved through a multicomponent reaction. This approach leverages the principles of atom economy by combining three or more starting materials in a single pot, often leading to high yields and operational simplicity.[3] A well-documented method involves the condensation of malononitrile, an aldehyde (in this case, formaldehyde), and an amidine (acetamidine).[4]

Experimental Protocol

Materials:

-

Acetamidine hydrochloride

-

Malononitrile

-

30% Aqueous formaldehyde

-

tert-Butanol

-

70% tert-Butyl hydroperoxide (TBHP) solution in water

Procedure:

-

To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add tert-butanol (10 g).

-

Sequentially add acetamidine hydrochloride (1.13 g, 12 mmol), malononitrile (0.66 g, 10 mmol), and 30% aqueous formaldehyde (1.2 g, 12 mmol).[4]

-

Heat the reaction mixture to 65-70 °C and maintain for 4 hours with vigorous stirring.

-

Cool the mixture to 20-25 °C.

-

Carefully add 70 wt% tert-butyl hydroperoxide (1.4 g) to the mixture.

-

Causality Note: The addition of an oxidant like TBHP in related syntheses can facilitate the final aromatization step to the stable pyrimidine ring.

-

-

Stir the reaction at 30-35 °C for 1 hour.

-

The progress of the reaction and purity of the product can be monitored by HPLC. The product typically precipitates from the reaction mixture upon cooling or addition of an anti-solvent and can be isolated by filtration.

Data Summary: Step 1

| Parameter | Value | Reference |

| Key Reagents | Acetamidine HCl, Malononitrile, Formaldehyde | [4] |

| Solvent | tert-Butanol | [4] |

| Temperature | 65-70 °C, then 30-35 °C | [4] |

| Reaction Time | ~5 hours | [4] |

| Reported Yield | ~92% | [4] |

| Reported Purity | >99% (HPLC) | [4] |

Step 2: Selective Reduction of Nitrile to Aldehyde

The conversion of the nitrile group in 4-amino-2-methylpyrimidine-5-carbonitrile to a formyl group is the critical final step. This transformation requires a partial reduction; over-reduction would lead to the corresponding aminomethylpyrimidine. Two highly reliable methods are presented here.

Method 2A: Reduction with Diisobutylaluminum Hydride (DIBAL-H)

DIBAL-H is a powerful and selective reducing agent, particularly effective for the partial reduction of nitriles and esters to aldehydes at low temperatures.[5] The bulky nature of the diisobutylaluminum group helps to prevent a second hydride addition to the intermediate imine.[6]

The reaction proceeds via the formation of a Lewis acid-base adduct between the nitrile nitrogen and the aluminum center of DIBAL-H. This is followed by an intramolecular hydride transfer to the nitrile carbon, forming an aluminum-imine intermediate. Crucially, this intermediate is stable at low temperatures. Subsequent aqueous workup hydrolyzes the imine to yield the final aldehyde product.[7]

Caption: Mechanism of DIBAL-H nitrile reduction.

Materials:

-

4-Amino-2-methylpyrimidine-5-carbonitrile

-

Diisobutylaluminum hydride (DIBAL-H), 1.0 M solution in toluene or hexanes

-

Anhydrous Toluene or Dichloromethane (DCM)

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-amino-2-methylpyrimidine-5-carbonitrile (1 equiv.) in anhydrous toluene in a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H solution (1.1-1.2 equiv.) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

-

Trustworthiness Note: Maintaining a low temperature is critical to prevent over-reduction and ensure the stability of the intermediate imine.[8]

-

-

Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow, careful addition of methanol at -78 °C, followed by slow addition of 2M HCl.

-

Allow the mixture to warm to room temperature and stir vigorously for 1 hour until two clear layers form.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the product by flash column chromatography or recrystallization as needed.

Method 2B: Stephen Aldehyde Synthesis

This classic named reaction provides an alternative route using tin(II) chloride (SnCl₂) and hydrochloric acid.[9] The reaction proceeds by reducing the nitrile to an iminium chloride salt, which is then hydrolyzed to the aldehyde.[10] This method is particularly effective for aromatic and heteroaromatic nitriles.[9]

Materials:

-

4-Amino-2-methylpyrimidine-5-carbonitrile

-

Anhydrous Tin(II) chloride (SnCl₂)

-

Anhydrous diethyl ether or ethyl acetate

-

Hydrogen chloride (gas)

-

Water

Procedure:

-

Suspend finely powdered, anhydrous SnCl₂ (2 equiv.) in anhydrous diethyl ether in a flask under an inert atmosphere.

-

Bubble dry HCl gas through the suspension with vigorous stirring until the SnCl₂ dissolves, forming a lower viscous layer.

-

Add the 4-amino-2-methylpyrimidine-5-carbonitrile (1 equiv.) to the mixture.

-

Stir the reaction at room temperature. A crystalline precipitate, the aldimine stannichloride complex, should form.[11] Allow the reaction to proceed for several hours or overnight.

-

Isolate the precipitate by filtration and wash with anhydrous ether.

-

Hydrolyze the collected solid by warming it with water.

-

The aldehyde product can be isolated by steam distillation, extraction with a suitable organic solvent, or filtration if it precipitates.

-

Purify the crude product as necessary.

Part 2: Late-Stage Formylation via Vilsmeier-Haack Reaction (Alternative)

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[12] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[1]

Mechanistic Rationale

DMF and POCl₃ react to form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent. The electron-rich pyrimidine ring, activated by the amino group, attacks this electrophile. The resulting intermediate is then hydrolyzed during aqueous workup to yield the aldehyde.

Conceptual Workflow: Vilsmeier-Haack Formylation

Sources

- 1. youtube.com [youtube.com]

- 2. 81. Preparation of aldehydes from nitriles (Stephen's method). γ-Phthalimidobutaldehyde - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 8. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 9. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. CCLII.—A new synthesis of aldehydes - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Introduction: A Molecule at the Crossroads of Essential Metabolism and Advanced Drug Discovery

An In-depth Technical Guide on the Biological Significance of 4-Amino-2-methylpyrimidine-5-carbaldehyde

4-Amino-2-methylpyrimidine-5-carbaldehyde and its close chemical relatives represent a fascinating nexus in biochemistry and medicinal chemistry. On one hand, its reduced form, 4-Amino-5-hydroxymethyl-2-methylpyrimidine, is a fundamental building block in the biosynthesis of thiamine (Vitamin B1), an essential cofactor for all living organisms. On the other hand, the pyrimidine-5-carbaldehyde scaffold is a highly valued starting point for the synthesis of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy. This guide provides a detailed exploration of these dual roles, offering insights for researchers in both fundamental biosciences and drug development.

Part 1: A Cornerstone in the Universal Pathway of Thiamine (Vitamin B1) Biosynthesis

Thiamine pyrophosphate (TPP) is the biologically active form of Vitamin B1, an indispensable cofactor for enzymes involved in carbohydrate and amino acid metabolism. The biosynthesis of TPP is a complex process that involves the separate synthesis of a pyrimidine and a thiazole moiety, which are then coupled. 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP), the alcohol analog of the title carbaldehyde, is the direct precursor to the pyrimidine component.

The de novo synthesis of the pyrimidine moiety, in the form of 4-amino-2-methyl-5-hydroxymethylpyrimidine phosphate (HMP-P), originates from the purine biosynthetic intermediate 5-aminoimidazole ribonucleotide (AIR).[1][2][3] This intricate conversion is catalyzed by the enzyme phosphomethylpyrimidine synthase (THIC), a member of the radical S-adenosylmethionine (SAM) superfamily.[2][4]

The pyrimidine precursor, HMP-P, is subsequently phosphorylated to 4-amino-2-methyl-5-hydroxymethylpyrimidine diphosphate (HMP-PP) by HMP-P kinase (THID).[3] This pyrophosphorylated form is then condensed with the thiazole moiety, 4-methyl-5-β-hydroxyethylthiazole phosphate (HET-P), by the enzyme thiamine phosphate synthase (TH1) to yield thiamine monophosphate (ThMP).[2][4] Finally, thiamine pyrophosphokinase (TPK) catalyzes the transfer of a pyrophosphate group to ThMP, forming the active cofactor TPP.[2]

The biosynthesis of thiamine is tightly regulated, in part, through a feedback inhibition mechanism involving a riboswitch in the 3'-untranslated region of the THIC gene.[4]

Caption: Biosynthetic pathway of the pyrimidine moiety of thiamine pyrophosphate.

Part 2: A Privileged Scaffold for the Development of Targeted Cancer Therapies

The 4-aminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile template for the design of ligands for a variety of biological targets. 4-Amino-2-methylpyrimidine-5-carbaldehyde, in particular, is a valuable building block for the synthesis of kinase inhibitors.[5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

Targeting Angiogenesis and Tumor Progression: VEGFR-2 and c-Met Inhibition

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a primary regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), is implicated in tumor progression and angiogenesis.[6] The synergistic action of the HGF/c-Met and VEGF/VEGFR-2 signaling pathways makes dual inhibition a promising therapeutic strategy.[6]

Derivatives of 4-aminopyrimidine-5-carbaldehyde, especially oxime derivatives, have been synthesized and shown to be potent dual inhibitors of both c-Met and VEGFR-2.[6] These compounds have demonstrated inhibitory activity in the nanomolar range in both enzyme and cell-based proliferation assays.[6]

Dual Inhibition of EGFR and ErbB-2 in Oncology

The epidermal growth factor receptor (EGFR) and its close relative ErbB-2 (also known as HER2) are key targets in oncology. Overexpression or mutation of these receptor tyrosine kinases can lead to uncontrolled cell growth. The 4-aminopyrimidine core has been utilized to develop dual inhibitors of EGFR and ErbB-2, highlighting its versatility as a scaffold for targeted therapies.[5]

Quantitative Structure-Activity Relationship (QSAR) Studies

The development of these inhibitors is often guided by Quantitative Structure-Activity Relationship (QSAR) studies. These computational models help to identify the key molecular features of the 4-aminopyrimidine-5-carbaldehyde derivatives that are responsible for their inhibitory activity against specific kinases.[5] This rational design approach allows for the optimization of potency and selectivity before synthesis, accelerating the drug discovery process.

| Compound | Target(s) | IC50 (nM) | Reference |

| Compound 18a | c-Met | 210 | [6] |

| VEGFR-2 | 170 | [6] |

Table 1: Inhibitory activity of a 4-aminopyrimidine-5-carbaldehyde oxime derivative against c-Met and VEGFR-2 kinases.[6]

Caption: General workflow for the synthesis of kinase inhibitors.

Part 3: Experimental Protocol - Synthesis of a 4-Aminopyrimidine-5-carbaldehyde Oxime Derivative

The following is a representative protocol for the synthesis of an oxime derivative from a 4-aminopyrimidine-5-carbaldehyde, a key step in the development of kinase inhibitors.

Objective: To synthesize a 4-aminopyrimidine-5-carbaldehyde oxime derivative as a potential kinase inhibitor.

Materials:

-

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

-

Hydroxylamine hydrochloride

-

Pyridine

-

Ethanol

-

Deionized water

-

Magnetic stirrer and hotplate

-

Round bottom flask

-

Condenser

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Thin Layer Chromatography (TLC) plates and chamber

-

Appropriate solvents for TLC (e.g., ethyl acetate/hexane mixture)

-

UV lamp for TLC visualization

Procedure:

-

Dissolution of Starting Material: In a round bottom flask, dissolve 1 equivalent of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde in a minimal amount of ethanol.

-

Rationale: Ethanol is a common solvent for this type of reaction, ensuring that the reactants are in the same phase.

-

-

Addition of Reagents: To the stirred solution, add 1.2 equivalents of hydroxylamine hydrochloride followed by an excess of pyridine (approximately 3-4 equivalents).

-

Rationale: Hydroxylamine hydrochloride is the source of the hydroxylamine. Pyridine acts as a base to neutralize the HCl released, driving the reaction to completion. An excess ensures full conversion.

-

-

Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (the boiling point of the solvent) for 2-4 hours.

-

Rationale: Heating increases the reaction rate. Refluxing prevents the loss of solvent.

-

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

-

Rationale: TLC is a quick and effective way to determine if the starting material has been consumed.

-

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent under reduced pressure. Add cold deionized water to the residue to precipitate the product.

-

Rationale: The product is typically less soluble in water than the starting materials and byproducts, leading to its precipitation.

-

-

Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure oxime derivative.

-

Rationale: Filtration separates the solid product from the liquid phase. Recrystallization is a standard technique for purifying solid organic compounds.

-

-